N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide
Description
N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide moiety linked to a piperidin-4-yl group, which is further substituted with a 5,6,7,8-tetrahydroquinazolin-4-yl scaffold.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(16-11-19-7-8-20-16)23-13-5-9-24(10-6-13)17-14-3-1-2-4-15(14)21-12-22-17/h7-8,11-13H,1-6,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJNIJAUFWIFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinazoline Core Construction
The tetrahydroquinazoline ring is synthesized via cyclocondensation. A representative protocol involves:
- Starting material : 2-Aminopyridine derivatives and carbonyl sources (e.g., ketones or aldehydes).
- Conditions : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) at 80–100°C for 6–12 hours.
Example :
Reaction of 2-aminopyridine with cyclohexanone in acetic acid yields 5,6,7,8-tetrahydroquinazolin-4(3H)-one, which is subsequently functionalized at the 4-position.
Piperidine Substitution
Introducing the piperidine moiety requires nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
- SNAr : Reaction of 4-chlorotetrahydroquinazoline with piperidin-4-amine in the presence of NaH or K₂CO₃ in DMF at 120°C.
- Buchwald-Hartwig : Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos, yielding 85–90% substitution.
Synthesis of Pyrazine-2-carboxylic Acid Derivatives
Pyrazine-2-carboxylic acid is commercially available but can be synthesized via:
- Oxidation : Pyrazine-2-carbonitrile treated with H₂O₂ in acidic medium (H₂SO₄/H₂O).
- Carboxylation : Directed lithiation of 2-bromopyrazine followed by CO₂ quenching.
Amide Bond Formation
The final step couples the amine and carboxylic acid precursors. Two methods dominate:
Carbodiimide-Mediated Coupling
Active Ester Strategy
- Activation : Pyrazine-2-carboxylic acid converted to NHS ester using HATU/DIPEA.
- Coupling : Reaction with amine in DMF at 0°C → RT, yielding 85–90%.
Optimization and Challenges
Byproduct Mitigation
Purification
- Column Chromatography : Silica gel with gradient elution (DCM/MeOH).
- Recrystallization : Ethanol/water mixtures improve purity to >95%.
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 364.43 g/mol | HRMS |
| Melting Point | 198–202°C | DSC |
| Purity | >95% | HPLC (C18, MeOH/H₂O) |
| Key IR Absorptions | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) | FT-IR |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: It shows promise in the development of new drugs for treating cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, and regulatory pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound’s closest analogs differ in three key regions:
Heterocyclic Core : Quinazoline vs. pyrimidine, pyridine, or triazolo-pyrazine.
Piperidine/Piperazine Substituents : Variations in alkyl, aryl, or functionalized groups.
Carboxamide Modifications : Pyrazine vs. benzoyl, acetamide, or other heterocyclic carboxamides.
Table 1: Key Analogs and Their Properties
Key Observations
Core Heterocycle Impact :
- The tetrahydroquinazoline core in the target compound and A6 () may enhance rigidity and binding affinity compared to phenyl or pyridine cores (e.g., compound 61 in ).
- Dihydroquinazoline derivatives (A6) exhibit lower melting points (~190°C) compared to benzoyl-piperazine analogs (241–242°C in ), likely due to reduced aromatic stacking .
Pyrazine-2-carboxamide-containing compounds (e.g., target compound, compound 61) are associated with moderate LogD values (e.g., -2.66 in ), suggesting improved aqueous solubility compared to lipophilic trifluoromethylbenzoyl derivatives () .
Synthetic Feasibility :
Q & A
Q. What are the common synthetic pathways for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Formation of the tetrahydroquinazoline core via cyclization under controlled temperature (60–80°C) and acidic conditions .
- Coupling the piperidine-4-yl moiety to the pyrazine-carboxamide group using catalysts like EDCI/HOBt in anhydrous DMF . Purification via recrystallization or column chromatography is critical to isolate the product from by-products .
Q. Which spectroscopic and computational methods are most reliable for structural characterization?
- Nuclear Magnetic Resonance (NMR): Provides detailed information on proton and carbon environments, especially for distinguishing piperidine and tetrahydroquinazoline conformers .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding interactions (e.g., as demonstrated for related piperazine-carboxamide compounds) .
- Molecular Modeling: Predicts spatial interactions between functional groups, aiding in understanding bioactivity .
Q. How does the compound's structural hybridity (tetrahydroquinazoline + piperidine-pyrazine) influence its physicochemical properties?
The fused tetrahydroquinazoline enhances rigidity, potentially improving target binding affinity, while the piperidine-pyrazine moiety introduces solubility via nitrogen-rich heterocycles. LogP calculations suggest moderate hydrophobicity, requiring formulation optimization for in vivo studies .
Advanced Research Questions
Q. How can researchers address low yields during the final coupling step of the synthesis?
- Catalyst Optimization: Replace EDCI/HOBt with newer coupling agents like COMU for higher efficiency in polar aprotic solvents .
- Solvent Screening: Test DMSO or THF as alternatives to DMF to reduce side reactions.
- Reaction Monitoring: Use in situ FTIR or LC-MS to identify intermediate degradation and adjust reaction time .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay Validation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Compound Stability Testing: Assess degradation under assay conditions (pH, temperature) via HPLC to rule out false negatives/positives .
- Meta-Analysis: Compare structural analogs (e.g., pyridazine vs. pyrazine derivatives) to identify activity trends .
Q. How can in silico methods improve the design of derivatives with enhanced selectivity?
- Molecular Dynamics (MD) Simulations: Model target-ligand interactions (e.g., kinase binding pockets) to predict substituent effects on binding kinetics .
- Quantum Mechanical (QM) Calculations: Evaluate electronic properties of substituents (e.g., electron-withdrawing groups on pyrazine) to optimize charge distribution .
- Pharmacophore Mapping: Identify critical interaction points using crystal structures of related compounds .
Q. What experimental approaches mitigate spectral overlap challenges in NMR characterization?
- Advanced Pulse Sequences: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the piperidine and tetrahydroquinazoline regions .
- Isotopic Labeling: Incorporate ¹³C/¹⁵N labels at key positions (e.g., pyrazine carbons) to simplify assignments .
Q. How do structural modifications at the piperidin-4-yl position affect pharmacokinetic profiles?
- Metabolic Stability Assays: Introduce fluorinated or methyl groups to block cytochrome P450 oxidation sites, as seen in related piperazine derivatives .
- Permeability Testing: Use Caco-2 cell monolayers to assess absorption improvements from hydrophilic substituents .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) with bootstrapping to estimate confidence intervals .
- Outlier Detection: Apply Grubbs’ test or robust regression to exclude anomalous data points .
Q. How can reaction scalability be balanced with environmental sustainability?
- Green Chemistry Metrics: Calculate E-factors and atom economy during route scouting .
- Solvent Recycling: Implement distillation systems for DMF recovery in large-scale syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
